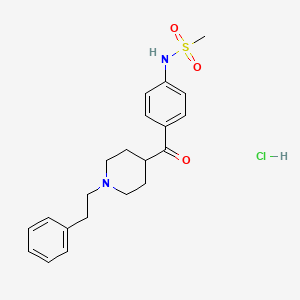
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H15NO3 It is a derivative of butanamide, where the amide nitrogen is substituted with a (4-hydroxy-3-methoxyphenyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process. The use of automated systems and advanced purification techniques further enhances the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of N-((4-hydroxy-3-methoxyphenyl)methyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydroxyl group, which affects its chemical reactivity and biological activity.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Longer alkyl chain, which influences its solubility and interaction with biological membranes.
4-hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an amide, leading to different chemical properties and applications.
Uniqueness
Butanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
89575-11-1 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-3-4-12(15)13-8-9-5-6-10(14)11(7-9)16-2/h5-7,14H,3-4,8H2,1-2H3,(H,13,15) |
Clave InChI |
HYGXNCVIGJQTAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



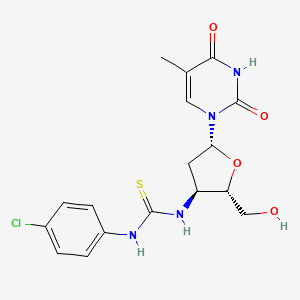



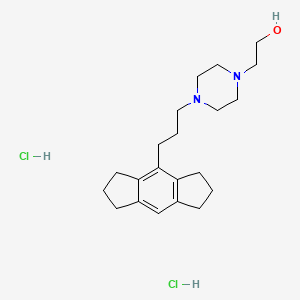

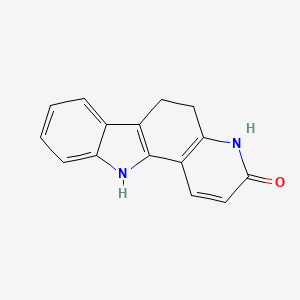
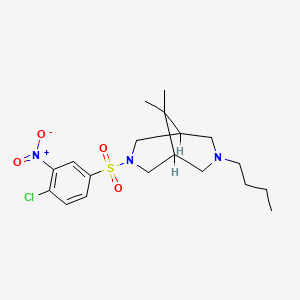


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
